molecular formula C11H7ClFNO2 B1304106 3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride CAS No. 465514-05-0

3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride

Cat. No.: B1304106
CAS No.: 465514-05-0
M. Wt: 239.63 g/mol
InChI Key: QRMOQEHQPOIZGC-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the 4-fluorophenyl and 5-methyl groups in the structure of this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride typically involves the reaction of 4-fluorobenzoyl chloride with 5-methylisoxazole in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Amides, Esters, and Thioesters: Formed from substitution reactions.

    Carboxylic Acids and Alcohols: Formed from oxidation and reduction reactions.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarbonyl chloride
  • 3-(4-Bromophenyl)-5-methyl-4-isoxazolecarbonyl chloride
  • 3-(4-Methylphenyl)-5-methyl-4-isoxazolecarbonyl chloride

Uniqueness

3-(4-Fluorophenyl)-5-methyl-4-isoxazolecarbonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine atoms can enhance the compound’s metabolic stability, bioavailability, and binding affinity to biological targets compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO2/c1-6-9(11(12)15)10(14-16-6)7-2-4-8(13)5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMOQEHQPOIZGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381700
Record name 3-(4-Fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465514-05-0
Record name 3-(4-Fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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